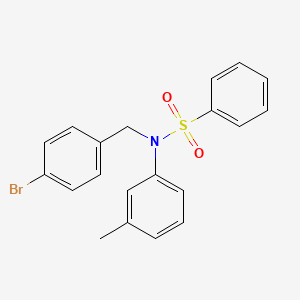

![molecular formula C12H8N4O2 B3492718 3-(4-硝基苯基)[1,2,4]三唑并[4,3-a]吡啶](/img/structure/B3492718.png)

3-(4-硝基苯基)[1,2,4]三唑并[4,3-a]吡啶

描述

The compound “3-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class . This class of compounds has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . They have been recognized for their potential in cancer immunotherapy as they can boost the immune response and work in synergy with other immunotherapeutic agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation . A series of indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives was designed and synthesized as novel microtubulin polymerization inhibitors using a conformational restriction strategy .

Molecular Structure Analysis

The molecular structure and vibrational spectra of [1,2,4]triazolo[4,3-a]pyridine derivatives were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyridine derivatives have been identified as IDO1 catalytic holo-inhibitors . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold, so far underexploited among the heme-binding moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives were analyzed using various spectroscopic techniques . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .

科学研究应用

固态超分子合成子

1,2,4-三唑并[1,5-a]吡啶与 3-(4-硝基苯基)[1,2,4]三唑并[4,3-a]吡啶密切相关,在药效团中具有重要意义。这些衍生物,特别是那些具有 2-硝基取代基的衍生物,表现出独特的分子间相互作用和晶体结构。它们形成多种超分子合成子,可用于药物开发和晶体工程。这些化合物的结构化学可以促进这两个领域的发展 (Chai 等人,2019)。

抗癌活性和神经母细胞瘤疗法

涉及硝基烷烃和三唑并吡啶的反应产生了像 1,2,4-三唑并[4,3-a]吡啶这样具有抗癌活性的化合物。这些通过特定反应合成的化合物可以诱导神经母细胞瘤癌细胞分化,这是癌症治疗中的一个关键领域 (Aksenov 等人,2020)。

除草剂应用

某些 1,2,4-三唑并[4,3-a]吡啶衍生物已表现出对各种杂草的显着除草活性。此类衍生物有可能导致新型除草剂的开发,特别是针对双子叶杂草,这是农业研究中的一个主要领域 (Liu 等人,2015)。

有机发光二极管中的电致发光特性

已合成基于[1,2,4]-三唑并[4,3-a]-吡啶的材料,用于红色磷光有机发光二极管 (PhOLED)。这些化合物改善了电子传输,并与其他材料结合使用,增强了空穴传输。它们在 PhOLED 中的应用展示了在光电子学领域的潜力 (Kang 等人,2017)。

生物医学化学和神经系统疾病

三唑并吡啶因其多种生物活性而显示出在生物医学化学中的有效性,例如抗菌、抗病毒、抗惊厥和抗真菌特性。它们还在治疗与谷氨酸功能障碍相关的神经和精神疾病中发挥作用 (Gandikota 等人,2017)。

作用机制

The [1,2,4]triazolo[4,3-a]pyridine derivatives are considered a promising strategy in cancer immunotherapy as they are able to boost the immune response and work in synergy with other immunotherapeutic agents . They inhibit the indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in the maintenance of a balance between immune tolerance and immunity . The overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of this balance, and to an escape of the tumor cells from immune control .

未来方向

The [1,2,4]triazolo[4,3-a]pyridine derivatives are recognized as a new class of antidepressants that chemically and pharmaceutically differ from other tricyclic drugs . They have potential in various biochemical, clinical, and pharmaceutical applications, and further exploration of these compounds as antimicrobial agents is encouraged .

属性

IUPAC Name |

3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)10-6-4-9(5-7-10)12-14-13-11-3-1-2-8-15(11)12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJDABYYNJGGRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-3-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3492636.png)

![4-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3492644.png)

![2-chloro-N-[2-(4-chlorophenyl)ethyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B3492661.png)

![methyl 4-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3492673.png)

![6-hydroxy-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B3492694.png)

![1-[(3-bromophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3492696.png)

![6-phenyl-2-[(2-pyridinylmethyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B3492699.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B3492704.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B3492711.png)

![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B3492726.png)

![6-[(4-phenyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B3492728.png)

![1-[(4-tert-butylphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3492738.png)